2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane
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Overview
Description
2-(4-Methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Another approach involves the Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework using the 8-aminoquinoline directing group . This method can yield arylated products with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalytic hydrogenation and other catalytic processes can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a common reaction to cleave a C–C bond.
Reduction: Reductive ring opening of 7-oxabicyclo[2.2.1]heptanones can be achieved using suitable reducing agents.
Substitution: Pd-catalyzed β-(hetero)arylation can introduce various aryl groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-20-15-9-7-14(8-10-15)18-12-16-11-17(19(18)21-16)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKUDOMJCCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3CC(N2O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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